4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of bromine, chlorine, and fluorine atoms attached to an imidazo[4,5-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Chemical Research: Used as a building block in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 4-Bromo-2-chloro-1-fluorobenzene
- (4-Bromo-2-chloro-6-fluorophenyl)methanol
- 4-Bromo-2-chloro-6-fluorobenzaldehyde
Comparison: Compared to these similar compounds, 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4-bromo-2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFN3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFMWJKXXKALI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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